![molecular formula C18H22O5 B1668921 Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- CAS No. 156951-82-5](/img/structure/B1668921.png)
Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-
Overview
Description
Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- is an organic compound with the molecular formula C16H18O3 This compound is characterized by the presence of a phenol group substituted with a 2-(3,4-dimethoxyphenyl)ethyl group and two methoxy groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2,6-dimethoxyphenol.
Grignard Reaction: The 3,4-dimethoxybenzaldehyde is first converted to 3,4-dimethoxyphenylmagnesium bromide using a Grignard reagent.
Coupling Reaction: The 3,4-dimethoxyphenylmagnesium bromide is then coupled with 2,6-dimethoxyphenol in the presence of a catalyst such as copper(I) bromide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, efficient catalysts, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenol ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or other substituted phenols.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
Medicinal Applications
1. Anticancer Properties
Research indicates that derivatives of phenolic compounds exhibit significant anticancer properties. A study by Mizuno et al. (2008) demonstrated that phenolic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and the inhibition of cell proliferation .
2. Antimicrobial Activity
Phenol derivatives have also shown promising antimicrobial activity. A study highlighted the effectiveness of certain phenolic compounds against a range of bacteria and fungi, suggesting that they could be developed into new antimicrobial agents .
3. Anti-inflammatory Effects
The anti-inflammatory properties of phenolic compounds are well-documented. They inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Synthesis and Derivatives
Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- can serve as a precursor for synthesizing various bioactive compounds. For instance:
- Synthesis of Isoquinoline Derivatives : The compound has been used as an intermediate in the synthesis of isoquinoline derivatives, which possess various biological activities including analgesic and anti-inflammatory effects .
- Production of Novel Antioxidants : Research has shown that modifying the phenolic structure can enhance antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
Case Studies
Study Reference | Application | Findings |
---|---|---|
Mizuno et al., 2008 | Anticancer | Induced apoptosis in cancer cells through oxidative stress modulation |
MDPI Publication | Antimicrobial | Effective against multiple bacterial strains; potential for drug development |
PMC Article | Synthesis | Used as an intermediate for isoquinoline fluorine analogues |
Mechanism of Action
The mechanism of action of Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cancer, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 3,4-dimethoxy-: Similar structure but lacks the 2-(3,4-dimethoxyphenyl)ethyl group.
2-(3,4-Dimethoxyphenyl)ethanol: Contains a similar phenyl group but with an ethanol substituent instead of a phenol group.
3,4-Dimethoxyphenylacetic acid: Similar phenyl group with an acetic acid substituent.
Uniqueness
Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- is unique due to the presence of both the 2-(3,4-dimethoxyphenyl)ethyl group and the two methoxy groups at the 2 and 6 positions
Biological Activity
Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- (CAS Number: 156951-82-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H22O5
- Molecular Weight : 318.364 g/mol
- Density : Not specified
- Boiling Point : Not specified
- Flash Point : Not specified
This compound features multiple methoxy groups, which are known to influence its biological activity by enhancing solubility and modulating receptor interactions.
Biological Activity
Phenolic compounds are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific compound has been studied for its effects on various biological systems.
Antioxidant Activity
Research indicates that phenolic compounds exhibit significant antioxidant properties. A study highlighted the ability of similar compounds to scavenge free radicals and protect cellular components from oxidative stress. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where higher inhibition percentages correlate with stronger antioxidant activity .
Anticancer Effects
Phenol derivatives have shown promise in cancer research. For instance, studies have demonstrated that certain phenolic compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
A notable case study involved the evaluation of a phenolic compound structurally similar to our target compound, which displayed cytotoxic effects against various cancer cell lines. The results suggested that the compound could disrupt the cell cycle and promote apoptosis through mitochondrial pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of phenolic compounds. The presence of methoxy groups at specific positions on the aromatic ring can significantly enhance the binding affinity to biological targets such as receptors and enzymes.
Table 1: Structure-Activity Relationship Insights
Compound | Methoxy Groups | Biological Activity | Reference |
---|---|---|---|
Compound A | 2 | Antioxidant | |
Compound B | 3 | Anticancer | |
Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- | 4 | Potential anticancer |
Case Studies
-
Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of phenolic compounds on HeLa cells. The results indicated that compounds with multiple methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that the structural modifications significantly influence their anticancer potential . -
Antioxidant Mechanism Exploration :
Another research project focused on elucidating the antioxidant mechanisms of similar phenolic compounds. The findings revealed that these compounds could effectively reduce oxidative stress markers in vitro, indicating their potential therapeutic applications in oxidative stress-related diseases .
Properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-20-14-8-7-12(9-15(14)21-2)5-6-13-10-16(22-3)18(19)17(11-13)23-4/h7-11,19H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHRVKGYFHPWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415692 | |
Record name | Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156951-82-5 | |
Record name | Chrysotoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156951-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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